molecular formula C23H19FN4OS B11036459 1-{2-[4-(4-Fluorophenyl)-1,3-thiazol-2-YL]hydrazono}-4,4,6-trimethyl-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one

1-{2-[4-(4-Fluorophenyl)-1,3-thiazol-2-YL]hydrazono}-4,4,6-trimethyl-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one

Cat. No.: B11036459
M. Wt: 418.5 g/mol
InChI Key: WLYPIOROALJNOX-UHFFFAOYSA-N
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Description

1-{2-[4-(4-Fluorophenyl)-1,3-thiazol-2-YL]hydrazono}-4,4,6-trimethyl-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one is a complex organic compound that features a unique combination of a thiazole ring, a fluorophenyl group, and a pyrroloquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-[4-(4-Fluorophenyl)-1,3-thiazol-2-YL]hydrazono}-4,4,6-trimethyl-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring is synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Pyrroloquinoline Core: This step involves the cyclization of an appropriate precursor, often through a Friedländer synthesis, which is a condensation reaction between an amino ketone and a carbonyl compound.

    Final Assembly: The final step involves the coupling of the thiazole and pyrroloquinoline moieties through a hydrazone formation reaction, typically using hydrazine derivatives under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-{2-[4-(4-Fluorophenyl)-1,3-thiazol-2-YL]hydrazono}-4,4,6-trimethyl-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the hydrazone group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the fluorophenyl and thiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

1-{2-[4-(4-Fluorophenyl)-1,3-thiazol-2-YL]hydrazono}-4,4,6-trimethyl-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one has several applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit key enzymes involved in cell proliferation.

    Biological Studies: It is used in studies related to enzyme inhibition, particularly targeting kinases and proteases.

    Material Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 1-{2-[4-(4-Fluorophenyl)-1,3-thiazol-2-YL]hydrazono}-4,4,6-trimethyl-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one involves its interaction with molecular targets such as DNA and specific enzymes. The fluorophenyl and thiazole groups facilitate binding to the active sites of enzymes, while the pyrroloquinoline core intercalates with DNA, disrupting its function and leading to cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • **1-{2-[4-(4-Chlorophenyl)-1,3-thiazol-2-YL]hydrazono}-4,4,6-trimethyl-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one
  • **1-{2-[4-(4-Methylphenyl)-1,3-thiazol-2-YL]hydrazono}-4,4,6-trimethyl-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one

Uniqueness

The presence of the fluorophenyl group in 1-{2-[4-(4-Fluorophenyl)-1,3-thiazol-2-YL]hydrazono}-4,4,6-trimethyl-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one enhances its lipophilicity and ability to penetrate cell membranes, making it more effective in biological applications compared to its chlorophenyl and methylphenyl analogs.

This compound’s unique combination of structural features and reactivity makes it a valuable subject of study in various fields of chemistry and biology.

Properties

Molecular Formula

C23H19FN4OS

Molecular Weight

418.5 g/mol

IUPAC Name

3-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]diazenyl]-9,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7,9-pentaen-2-ol

InChI

InChI=1S/C23H19FN4OS/c1-13-11-23(2,3)28-20-16(13)5-4-6-17(20)19(21(28)29)26-27-22-25-18(12-30-22)14-7-9-15(24)10-8-14/h4-12,29H,1-3H3

InChI Key

WLYPIOROALJNOX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(N2C3=C(C=CC=C13)C(=C2O)N=NC4=NC(=CS4)C5=CC=C(C=C5)F)(C)C

Origin of Product

United States

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